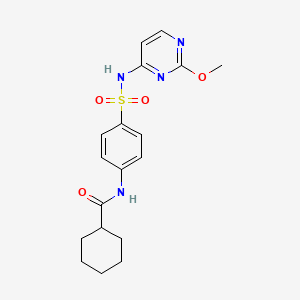
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is a complex organic compound that features a sulfonamide group linked to a methoxypyrimidine moiety and a cyclohexanecarboxamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a crucial protein in the necroptosis pathway, a form of programmed cell death. The activation of MLKL leads to the formation of necroptotic pores, causing cell swelling and eventual rupture .
Mode of Action
The compound acts as an inhibitor of MLKL . It covalently modifies a specific cysteine residue (Cys88) in the human MLKL, thereby blocking its adaptor function . This modification prevents the formation of necroptotic pores, inhibiting the necroptosis pathway .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . By inhibiting MLKL, it prevents the formation of necroptotic pores. This action disrupts the downstream effects of the necroptosis pathway, including cell swelling and rupture .
Result of Action
The inhibition of MLKL by this compound leads to a significant reduction in necroptotic cell death . This can have profound effects at the molecular and cellular levels, potentially influencing the progression of diseases where necroptosis plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 2-methoxypyrimidine-4-amine and a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with Cyclohexanecarboxylic Acid: The sulfonamide intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-(2-pyrimidinylsulfamoyl)phenyl)benzamide: Similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.
Necrosulfonamide: Contains a sulfonamide group and is used as an inhibitor in necroptosis research.
2,6-Dimethoxy-4-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate: Similar sulfonamide and methoxypyrimidine groups but with different substituents.
Uniqueness
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-18-19-12-11-16(21-18)22-27(24,25)15-9-7-14(8-10-15)20-17(23)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,20,23)(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUELSMOYWSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














